Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate
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Overview
Description
Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylate is a synthetic organic compound with a complex structure. It features a fluorine atom, a ketone group, and a carboxylate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The ketone and carboxylate groups also play a role in its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate
- Methyl 1-hydroxyindole-3-carboxylate
- Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate
Uniqueness
Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for specific applications where fluorine’s unique characteristics are beneficial .
Properties
Molecular Formula |
C13H13FO3 |
---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxylate |
InChI |
InChI=1S/C13H13FO3/c1-17-13(16)10-7-6-8-9(12(10)14)4-2-3-5-11(8)15/h6-7H,2-5H2,1H3 |
InChI Key |
ZZYOMYAVRIOJCE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C(=O)CCCC2)F |
Origin of Product |
United States |
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